molecular formula C8H12N2O B13586022 4-(1,2-Oxazol-5-yl)piperidine

4-(1,2-Oxazol-5-yl)piperidine

Cat. No.: B13586022
M. Wt: 152.19 g/mol
InChI Key: BXINUGSDYAQNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Oxazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with oxazole precursors under controlled conditions. For instance, the reaction of piperidine with 2-bromo-1,3-oxazole in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Hydrogenation and cyclization reactions are often employed in the industrial synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2-Oxazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring .

Scientific Research Applications

4-(1,2-Oxazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,2-Oxazol-5-yl)piperidine is unique due to its combination of an oxazole and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug design .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-piperidin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2

InChI Key

BXINUGSDYAQNOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.